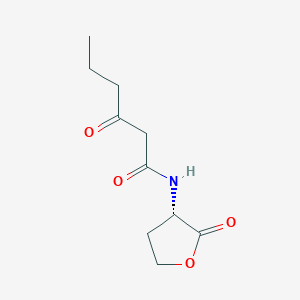

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

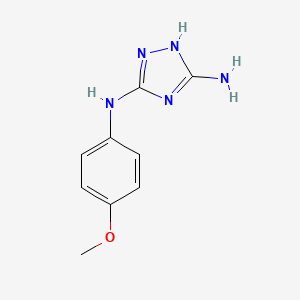

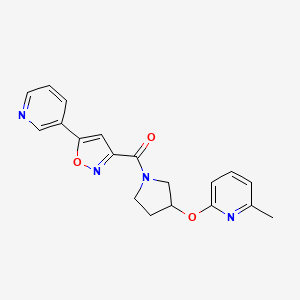

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile is a chemical compound with the CAS Number: 1378640-39-1 . It has a molecular weight of 260.03 and is also known as HI-6. It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5IN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 260.03 .Mechanism of Action

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile works by reactivating acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Nerve agents inhibit the activity of acetylcholinesterase, leading to the buildup of acetylcholine in the body and the subsequent symptoms of nerve agent poisoning. This compound binds to the nerve agent and breaks it down into less toxic compounds, allowing acetylcholinesterase to resume its normal activity.

Biochemical and Physiological Effects

This compound has been shown to be effective in reversing the biochemical and physiological effects of nerve agent poisoning. In animal studies, this compound has been shown to reduce the levels of acetylcholine in the body, improve respiratory function, and prevent convulsions and other neurological symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile is its effectiveness in reversing the effects of nerve agent poisoning. In addition, this compound has a longer window of effectiveness compared to other available antidotes. However, this compound can be difficult to synthesize and has limited solubility in water, which can make it challenging to administer in emergency situations.

Future Directions

There are several future directions for research on 2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile. One area of focus is the development of more efficient synthesis methods for this compound, which could make it more readily available for use in emergency situations. Another area of research is the optimization of the dosing and administration of this compound, which could further improve its effectiveness as an antidote for nerve agent poisoning. Finally, there is a need for more studies on the long-term effects of this compound, particularly in terms of its safety and potential side effects.

Synthesis Methods

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of this compound as the final product.

Scientific Research Applications

2-Hydroxy-5-iodo-4-methylpyridine-3-carbonitrile has been extensively studied for its potential as an antidote for nerve agent poisoning. In animal studies, this compound has been shown to be effective in reversing the effects of nerve agents such as sarin and soman. In addition, this compound has been shown to have a longer window of effectiveness compared to other available antidotes.

properties

IUPAC Name |

5-iodo-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-4-5(2-9)7(11)10-3-6(4)8/h3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJWUDGTXHXEOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1I)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)

![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)

![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)